(R)-2-Amino-2-(3-bromo-4-chlorophenyl)aceticacidhcl
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Overview
Description
®-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride is a chiral compound with significant importance in various scientific fields. This compound features a bromine and chlorine substituent on the phenyl ring, which influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride typically involves multiple steps:
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of the bromine substituent.
Industrial Production Methods
Industrial production methods often involve optimizing these steps to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the bromine and chlorine substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
®-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The bromine and chlorine substituents play a role in its binding affinity and activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-chlorophenyl)acetic acid: Shares a similar structure but lacks the amino group.
3-Bromo-4-chlorobenzoic acid: Another related compound with different functional groups
Uniqueness
®-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride is unique due to its chiral nature and the presence of both bromine and chlorine substituents. These features contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C8H7BrClNO2 |
---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-bromo-4-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
QLWNCGDGZWDVLB-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)N)Br)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Br)Cl |
Origin of Product |
United States |
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